Cas no 743470-61-3 (2-Cyano-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-N-2-thiazolyl-2-propenamide)

2-Cyano-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-N-2-thiazolyl-2-propenamide is a specialized organic compound featuring a cyanoacrylamide core integrated with morpholine sulfonyl, furan, and thiazole moieties. Its structural complexity enables potential applications in medicinal chemistry, particularly as a kinase inhibitor scaffold due to the presence of key pharmacophoric elements. The morpholine sulfonyl group enhances solubility and bioavailability, while the furan-thiazole conjugation may contribute to selective binding interactions. This compound is of interest in drug discovery for its ability to modulate protein-protein or protein-ligand interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in the development of targeted therapeutics.
2-Cyano-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-N-2-thiazolyl-2-propenamide structure
743470-61-3 structure
Product Name:2-Cyano-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-N-2-thiazolyl-2-propenamide
CAS No:743470-61-3
MF:C21H18N4O5S2
MW:470.521421909332
CID:5454889
PubChem ID:2083941
Update Time:2025-05-26

2-Cyano-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-N-2-thiazolyl-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • (E)-2-cyano-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide
    • 743470-61-3
    • 2-cyano-3-{5-[4-(morpholine-4-sulfonyl)phenyl]furan-2-yl}-N-(1,3-thiazol-2-yl)prop-2-enamide
    • EN300-26617860
    • Z44359607
    • 2-Cyano-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-N-2-thiazolyl-2-propenamide
    • Inchi: 1S/C21H18N4O5S2/c22-14-16(20(26)24-21-23-7-12-31-21)13-17-3-6-19(30-17)15-1-4-18(5-2-15)32(27,28)25-8-10-29-11-9-25/h1-7,12-13H,8-11H2,(H,23,24,26)
    • InChI Key: SAMXIIBQKHBWIM-UHFFFAOYSA-N
    • SMILES: C(NC1=NC=CS1)(=O)C(C#N)=CC1=CC=C(C2=CC=C(S(N3CCOCC3)(=O)=O)C=C2)O1

Computed Properties

  • Exact Mass: 470.07186203g/mol
  • Monoisotopic Mass: 470.07186203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 851
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 162Ų

Experimental Properties

  • Density: 1.478±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 3.89±0.70(Predicted)

2-Cyano-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-N-2-thiazolyl-2-propenamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26617860-0.05g
2-cyano-3-{5-[4-(morpholine-4-sulfonyl)phenyl]furan-2-yl}-N-(1,3-thiazol-2-yl)prop-2-enamide
743470-61-3 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-Cyano-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-N-2-thiazolyl-2-propenamide

Professional Introduction to Compound with CAS No. 743470-61-3 and Product Name: 2-Cyano-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-N-2-thiazolyl-2-propenamide

The compound with the CAS number 743470-61-3 and the product name 2-Cyano-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-N-2-thiazolyl-2-propenamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic intervention. The presence of multiple functional groups, including cyano, furanyl, morpholinylsulfonyl, and thiazolyl moieties, endows this compound with unique chemical properties that make it a promising candidate for further exploration.

In recent years, the development of novel pharmaceutical agents has been heavily influenced by the integration of sophisticated chemical scaffolds designed to interact selectively with biological targets. The compound in question exemplifies this trend, as its molecular design incorporates elements that are known to enhance binding affinity and reduce off-target effects. Specifically, the 4-(4-morpholinylsulfonyl)phenyl group is a critical component that contributes to its pharmacological profile by facilitating interactions with specific protein receptors. This feature is particularly relevant in the context of modern drug design, where targeted therapy is increasingly prioritized over broad-spectrum approaches.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to mimic natural biomolecules and exhibit high biological activity. The thiazolyl moiety in the compound's structure is one such heterocycle that has been extensively studied for its potential therapeutic benefits. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them valuable building blocks in the synthesis of novel drugs. The incorporation of this group into the molecular framework of 2-Cyano-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-N-2-thiazolyl-2-propenamide suggests that it may exhibit similar bioactivities, which could be exploited for therapeutic purposes.

The furanyl group present in the compound also plays a crucial role in determining its pharmacological properties. Furans are a class of heterocyclic compounds that have been shown to possess a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory effects. The combination of furanyl and thiazolyl moieties in this molecule creates a synergistic effect that may enhance its overall efficacy as a therapeutic agent. Furthermore, the cyano group contributes to the molecule's electronic properties, influencing its reactivity and interaction with biological targets.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The complex arrangement of functional groups provides multiple sites for interaction with biological targets, which can be further optimized through structural modifications. This flexibility makes it an attractive candidate for medicinal chemists who are seeking to develop novel therapeutics with improved pharmacokinetic profiles. Additionally, the compound's stability under various conditions enhances its feasibility for further investigation and potential clinical application.

Current research in chemical biology emphasizes the importance of understanding molecular interactions at a detailed level to develop more effective drugs. The compound 2-Cyano-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-N-2-thiazolyl-2-propenamide, with its multifaceted structural features, aligns well with this approach. By leveraging computational methods and experimental techniques, researchers can gain insights into how this molecule interacts with biological systems. Such knowledge is essential for optimizing its therapeutic potential and minimizing any adverse effects.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involved in constructing its complex framework demonstrates the ingenuity required to develop molecules with tailored pharmacological properties. Advances in synthetic methodologies have made it possible to create increasingly sophisticated molecules like this one, which hold promise for addressing unmet medical needs. The ability to precisely control the structure of these compounds allows for fine-tuning their biological activities, making them more effective candidates for drug development.

In conclusion, the compound with CAS number 743470-61-3 and product name 2-Cyano-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-N-2-thiazolyl-2-propenamide is a remarkable example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its intricate design incorporates multiple functional groups that contribute to its unique pharmacological profile. As research in chemical biology continues to evolve, molecules like this one will play an increasingly important role in the discovery and development of new therapeutics. Their potential applications span various therapeutic areas, making them valuable assets in the ongoing fight against disease.

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